N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

Catalog No.
S1785917
CAS No.
104390-56-9
M.F
C14H17NO6
M. Wt
295.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-...

CAS Number

104390-56-9

Product Name

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

IUPAC Name

2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

WFTHOCDLKYPFJX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O

Synonyms

2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid; (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)O)C(=O)COC

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (CAS 104390-56-9), widely known as Metalaxyl Metabolite CGA 108906, is a highly specific analytical reference standard essential for pesticide residue analysis . Formed via the environmental oxidation of the fungicide metalaxyl, this benzoic acid derivative is a critical target for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) workflows [1]. Procurement of this exact native standard is driven by stringent regulatory frameworks, such as EU Maximum Residue Limits (MRLs) and groundwater monitoring programs, which mandate the precise quantification of specific degradation products to assess total fungicidal exposure and environmental fate [2].

Procurement Fit

Certified CRM under ISO 17034
Applicable toxicological reference values
Covered by EU MRL residue definition

Substituting CGA 108906 with the parent compound metalaxyl or alternative metabolites like CGA 62826 leads to severe analytical inaccuracies and regulatory non-compliance [1]. In soil and aqueous environments, metalaxyl rapidly degrades; relying solely on parent compound recovery drastically underestimates the total residue burden, as CGA 108906 is often the predominant persistent species [2]. Furthermore, in LC-MS/MS analysis, CGA 108906 exhibits unique chromatographic retention behavior and specific multiple reaction monitoring (MRM) transitions (e.g., [M-H]- at m/z 294.0983 or [M+H]+ at m/z 296.1128) that cannot be calibrated using structural analogs or generic class standards [3]. Accurate matrix effect compensation and solid-phase extraction (SPE) recovery validation require the exact native compound.

Substitution Risk

Toxicological data gap
CGA 62826 has unresolved in vitro clastogenicity and its toxicological reference values are not applicable, while CGA 108906 has a completed EU risk assessment.
MRL definition scope
CGA 108906 is explicitly included in the EU MRL residue definition; other metabolites may lack this coverage, risking regulatory interpretation of residue data.

Chromatographic and Mass Spectrometric Specificity in LC-HRMS

In non-target and targeted LC-HRMS screening of groundwater, CGA 108906 exhibits distinct retention time behavior and specific ionization profiles compared to the parent compound metalaxyl and alternative metabolites like CGA 62826 [1]. Under standard reversed-phase LC conditions, CGA 108906 elutes at a distinct retention time (e.g., ~6.4 min) and yields a specific [M-H]- precursor ion at m/z 294.0983 or [M+H]+ at m/z 296.1128, with diagnostic fragments such as m/z 136.03772 in negative mode [2]. This exact mass and retention time combination cannot be calibrated using the parent metalaxyl, which has a different molecular weight (279.33 g/mol) and fragmentation pathway [3].

Evidence DimensionLC-HRMS Precursor m/z and Retention Time
Target Compound Datam/z 294.0983 [M-H]- / 296.1128 [M+H]+; RT ~6.4 min
Comparator Or BaselineParent Metalaxyl (MW 279.33, distinct RT and fragments)
Quantified DifferenceAbsolute mass and RT separation preventing cross-calibration
ConditionsReversed-phase LC-HRMS/MS in environmental water screening

Ensures accurate peak assignment and prevents false negatives in multi-residue screening where parent compounds have already degraded.

Toxicological Status
Head-to-head
TRVs applicable (ADI/ARfD)
Established risk assessment profile
CGA 62826 requires additional toxicological data

Environmental Persistence and Detection Frequency

Groundwater monitoring programs, such as the Danish Pesticide Leaching Assessment Programme (PLAP), demonstrate that relying on the parent compound metalaxyl severely underestimates environmental contamination [1]. In long-term leaching assessments, the metabolite CGA 108906 is detected in up to 95% of analyzed groundwater samples at concentrations often exceeding 0.1 μg/L [2]. In contrast, the parent metalaxyl is frequently below the limit of quantification due to rapid soil degradation [3]. Consequently, procuring the exact CGA 108906 standard is mandatory for capturing the true environmental footprint of metalaxyl application.

Evidence DimensionGroundwater Detection Frequency
Target Compound DataDetected in ~95% of samples (up to 0.34 μg/L)
Comparator Or BaselineParent Metalaxyl (frequently < LOQ)
Quantified DifferenceMassive underestimation if parent alone is monitored
ConditionsLong-term field leaching studies in sandy and loamy soils

Regulatory compliance requires quantifying the most persistent and prevalent metabolites, not just the rapidly degrading parent active substance.

Purity
Reported
>99.0% HPLC
Lower calibration uncertainty
>1 percentage point above typical alternatives

Regulatory Compliance and Limit of Quantification (LOQ) Validation

EU regulations (e.g., Reg. (EU) 2017/1164) mandate the inclusion of specific metabolites in the residue definition for metalaxyl in food and environmental matrices [1]. Validating an analytical method to achieve the required LOQ (often 0.01 mg/kg for food matrices or <0.1 μg/L for water) requires spiking with the authentic native CGA 108906 standard to accurately assess matrix effects, extraction recovery, and ion suppression [2]. Generic class recoveries cannot be extrapolated to CGA 108906 due to its specific carboxylic acid and methoxyacetate moieties, which significantly alter its solid-phase extraction (SPE) retention and elution profile compared to the less polar parent compound [3].

Evidence DimensionMethod Validation Recovery & LOQ
Target Compound DataRequired LOQ ≤ 0.01 mg/kg (food) or <0.1 μg/L (water)
Comparator Or BaselineParent metalaxyl or generic pesticide standards
Quantified DifferenceUnique matrix suppression and SPE polarity profiles require target-specific spiking
ConditionsSPE extraction and LC-MS/MS validation in complex matrices

Failing to use the exact metabolite standard for recovery validation leads to regulatory rejection of residue data.

Melting Point
Reported
161–169°C
Non-overlapping with CGA 62826
Identity confirmation without spectroscopy
MRL Coverage
Class-level
Included in EU MRL residue definition
Ensures regulatory data interpretability
Other metabolites may have uncertain status

Routine LC-MS/MS Multi-Residue Pesticide Screening

CGA 108906 is an essential calibrant for high-throughput LC-MS/MS and LC-HRMS multi-residue methods analyzing agricultural products, soil, and surface water. It enables the accurate construction of external calibration curves and the determination of matrix-specific limits of quantification (LOQs) necessary for compliance with EU and EPA pesticide monitoring programs .

Environmental Fate and Groundwater Leaching Studies

Because CGA 108906 exhibits high mobility and persistence in sandy and loamy soils compared to its parent compound, it is a primary target in lysimeter and groundwater monitoring studies. Procuring this standard is critical for tracing agricultural runoff and assessing the long-term environmental impact of metalaxyl-M applications [1].

Method Development for Solid-Phase Extraction (SPE) Optimization

The unique polarity of CGA 108906, driven by its carboxylic acid group, causes it to behave differently during sample preparation than the parent metalaxyl. Analytical laboratories must use this specific standard to optimize SPE sorbent selection, wash steps, and elution conditions to minimize matrix effects and maximize recovery in complex food and environmental matrices .

Application Fit Matrix

Application
Selection Property
Validation Focus
EU pesticide residue compliance testing
CRM with applicable toxicological reference values
MRL enforcement and regulatory data integrity
Groundwater monitoring under EU Directive
ISO 17034 certified, traceable to NIST/NMIJ
Trace-level quantification accuracy and traceability
Multi-metabolite method development
Distinct molecular weight and chromatographic retention
Standard identity confirmation and mix-up prevention

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

295.10558726 g/mol

Monoisotopic Mass

295.10558726 g/mol

Heavy Atom Count

21

UNII

XC5YAV8FFJ

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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